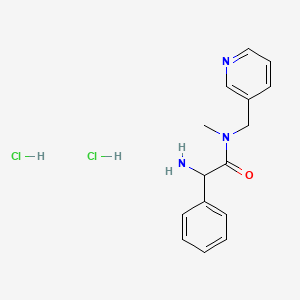
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride typically involves multi-step organic reactions. One common approach includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an imine intermediate, which is subsequently reduced to the corresponding amine. This amine is then reacted with a phenylacetic acid derivative under amide bond-forming conditions to yield the target compound. The final product is often isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce imine or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly in the presence of strong nucleophiles and appropriate leaving groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties .
Mécanisme D'action
The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors to exert analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyridine derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
Phenylacetamide derivatives: These compounds have the phenylacetamide structure and are known for their therapeutic potential.
N-methylated amines: Compounds with N-methyl groups often show enhanced biological activity due to increased lipophilicity
Uniqueness
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.2ClH/c1-18(11-12-6-5-9-17-10-12)15(19)14(16)13-7-3-2-4-8-13;;/h2-10,14H,11,16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZSTKNTRDDZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C(C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














